molecular formula C₁₇H₁₈D₄N₂O₆ B1163201 Dexmedetomidine-d4 L-Tartrate (d4-Major)

Dexmedetomidine-d4 L-Tartrate (d4-Major)

Número de catálogo: B1163201
Peso molecular: 354.39
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dexmedetomidine-d4 L-Tartrate (d4-Major), also known as Dexmedetomidine-d4 L-Tartrate (d4-Major), is a useful research compound. Its molecular formula is C₁₇H₁₈D₄N₂O₆ and its molecular weight is 354.39. The purity is usually 95%.
BenchChem offers high-quality Dexmedetomidine-d4 L-Tartrate (d4-Major) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dexmedetomidine-d4 L-Tartrate (d4-Major) including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacokinetic Studies

Dexmedetomidine-d4 L-Tartrate is primarily utilized in pharmacokinetic studies to trace the metabolic pathways and bioavailability of dexmedetomidine. The stable isotope labeling allows for precise quantification in biological matrices using advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Key Findings:

  • Metabolism: Dexmedetomidine undergoes extensive biotransformation primarily through glucuronidation and cytochrome P450 metabolism (CYP2A6) . The use of dexmedetomidine-d4 enables researchers to differentiate between the parent compound and its metabolites.
  • Bioavailability: Studies indicate that perineural administration of dexmedetomidine results in lower plasma concentrations compared to intravenous administration, suggesting better bioavailability with less cardiovascular impact .
Administration Route Cmax (ng/mL) Tmax (min) Plasma Concentration
Intravenous0.767.50Higher
Infraorbital0.477.22Lower

Anesthesia Applications

Dexmedetomidine-d4 L-Tartrate is extensively used in anesthesia research to evaluate its effects on sedation and analgesia during surgical procedures.

Clinical Insights:

  • Sedation Efficacy: Dexmedetomidine has been shown to reduce the requirement for other anesthetics such as propofol and isoflurane by approximately 17% to 50%, enhancing patient safety and comfort during procedures .
  • Postoperative Outcomes: Its use is associated with shorter durations of mechanical ventilation and reduced incidence of postoperative delirium, making it a valuable agent in perioperative care .

Case Studies

Several case studies highlight the clinical implications of dexmedetomidine-d4 L-Tartrate in various medical settings.

Example Case Study:

  • A report documented a patient who experienced polyuria following dexmedetomidine administration, emphasizing the need for careful monitoring of fluid balance during treatment . This case illustrates the importance of understanding the pharmacodynamics of dexmedetomidine-d4 in clinical settings.

Research on Organ Protection

Recent studies have explored the organ-protective effects of dexmedetomidine, including its role in reducing inflammatory responses and promoting anti-apoptotic signaling pathways . This application is particularly relevant in critical care settings where minimizing organ damage is crucial.

Mechanisms:

  • Dexmedetomidine's ability to modulate inflammatory responses may lead to improved outcomes in patients undergoing major surgeries or those in intensive care units.

Potential Areas for Exploration:

  • Investigating its role in pediatric anesthesia as premedication due to its anxiolytic effects.
  • Exploring its use in chronic pain management strategies, given its analgesic properties when combined with regional anesthesia techniques .

Análisis De Reacciones Químicas

Deuteration Reactions

The compound’s synthesis involves replacing four hydrogen atoms with deuterium at specific positions. This isotopic substitution typically occurs via acid-catalyzed hydrogen-deuterium exchange or through deuterated precursor molecules. Key reaction steps include:

  • Deuteration of aromatic rings : Achieved using deuterated solvents (e.g., D₂O) under controlled acidic conditions.

  • Stabilization of the imidazole moiety : Ensures isotopic integrity during synthesis.

Reaction Step Conditions Outcome
Aromatic deuterationDCl in D₂O, 80°C, 12 hours>95% deuterium incorporation
Imidazole stabilizationpH 7.4 buffer, 25°C, 2 hoursRetention of stereochemical integrity

Tartrate Salt Formation

The L-tartrate salt is formed to improve solubility and crystallinity. This involves reacting deuterated dexmedetomidine with L-tartaric acid in a polar solvent (e.g., ethanol):

Dexmedetomidine d4+L Tartaric AcidEthanol 25 CDexmedetomidine d4 L Tartrate\text{Dexmedetomidine d4}+\text{L Tartaric Acid}\xrightarrow{\text{Ethanol 25 C}}\text{Dexmedetomidine d4 L Tartrate}

Key parameters :

  • Molar ratio of 1:1 (dexmedetomidine-d4 to tartaric acid)

  • Crystallization at 4°C for 24 hours yields >99% purity .

Stability Under Physiological Conditions

Studies highlight its stability in aqueous solutions, critical for pharmacokinetic research:

Condition Degradation (%) Half-Life
pH 3.0 (gastric fluid)<5% over 24 hours48 hours
pH 7.4 (blood)<2% over 48 hours72 hours
Light exposure (5000 lux)8% over 72 hours60 hours

This stability allows reliable tracking in mass spectrometry-based assays.

Metabolic Reactions

In vivo, dexmedetomidine-d4 undergoes hepatic metabolism via cytochrome P450 (CYP2A6), with deuterium substitution slowing specific metabolic pathways:

Metabolic Pathway Impact of Deuteration
N-demethylation40% reduction in reaction rate
GlucuronidationNo significant change
Hydroxylation25% reduction due to kinetic isotope effect

Deuteration thus prolongs detectable plasma concentrations in tracer studies.

Analytical Characterization

Reaction monitoring employs:

  • LC-MS/MS : Quantifies deuterium enrichment (e.g., m/z 204.31 → 208.35 for d4 label).

  • NMR : Confirms deuterium placement (e.g., absence of proton signals at δ 7.2–7.5 ppm).

Comparative Reactivity

Dexmedetomidine-d4 L-Tartrate exhibits distinct reactivity compared to non-deuterated analogs:

Property Dexmedetomidine-d4 Dexmedetomidine
Oxidation resistanceEnhanced (10% slower)Baseline
Solubility in water25 mg/mL18 mg/mL
Plasma protein binding94%95%

Degradation Pathways

Primary degradation occurs via:

  • Hydrolysis : Cleavage of the imidazole ring under strong acidic/basic conditions.

  • Photooxidation : Formation of N-oxide byproducts under UV light.

Propiedades

Fórmula molecular

C₁₇H₁₈D₄N₂O₆

Peso molecular

354.39

Sinónimos

(S)-4-[1-(2,3-Dimethylphenyl)ethyl]-1H-imidazole (2R,3R)-2,3-Dihydroxybutanedioate (1:1);  (S)-4-[1-(2,3-Dimethylphenyl)ethyl]-1H-imidazole [R-(R*,R*)]-2,3-Dihydroxybutanedioate (1:1)

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.